3-Dimethylamino-2-methylpropyl chloride hydrochloride

API intermediate sourcing phenothiazine antipsychotics alkylating agent specificity

Straight-chain dimethylaminopropyl chloride cannot deliver the 2-methyl branch required for phenothiazine antipsychotics. This compound is the sole alkylating agent that installs the mandatory N10 side chain for cyamemazine, levomepromazine, and trimeprazine. • Crown-ether/alkali metal hydroxide process: 91-93% yield, a ~40% improvement over sodium amide. • The 2-methyl branch controls D2/5-HT2A/H1 polypharmacology; generic substitution produces a different chemical entity. • Solid form (mp 169-173 °C) enables portion-wise charging for precise exotherm control in N-alkylation.

Molecular Formula C6H15Cl2N
Molecular Weight 172.09 g/mol
CAS No. 4261-67-0
Cat. No. B137359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-2-methylpropyl chloride hydrochloride
CAS4261-67-0
Synonyms3-Chloro-N,N,2-trimethyl-1-propanamine Hydrochloride;  1-Chloro-2-methyl-3-(dimethylamino)propane Hydrochloride;  1-Chloro-3-(N,N-dimethylamino)-2-methylpropane Hydrochloride;  2,N,N-Trimethylaminopropyl Chloride Hydrochloride; 
Molecular FormulaC6H15Cl2N
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESCC(CN(C)C)CCl.Cl
InChIInChI=1S/C6H14ClN.ClH/c1-6(4-7)5-8(2)3;/h6H,4-5H2,1-3H3;1H
InChIKeySOMIBONUMGNAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylamino-2-methylpropyl chloride hydrochloride Identity and Classification


3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS 4261-67-0; molecular formula C₆H₁₅Cl₂N; molecular weight 172.10) is the hydrochloride salt of a branched tertiary chloroalkylamine . It belongs to the dimethylaminopropyl chloride family but is distinguished by a methyl substituent at the 2-position of the propyl backbone. This compound is supplied as a white to off-white crystalline powder with a melting point of 169–173 °C, typically at ≥98% assay . It functions exclusively as an electrophilic alkylating intermediate in the manufacture of specific N-substituted phenothiazine antipsychotics and related tricyclic APIs, not as a general-purpose reagent .

Workflow N-alkylation of phenothiazine core
API access Cyamemazine, levomepromazine, trimeprazine
Storage Cold-chain, inert gas required

3-Dimethylamino-2-methylpropyl chloride hydrochloride: Substitution Failure


The 2-methyl branch in 3-dimethylamino-2-methylpropyl chloride hydrochloride is not a peripheral substituent; it is the structural determinant of the final API's polypharmacology. When this branched intermediate is replaced by the straight-chain 3-dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5), the resulting N-alkylated phenothiazine loses the steric and lipophilic properties conferred by the methyl group, yielding a different molecule with a distinct receptor-binding profile . Consequently, the two intermediates access non-overlapping API portfolios: the branched compound is mandatory for cyamemazine, levomepromazine, and trimeprazine, whereas the straight-chain compound serves chlorpromazine, imipramine, and amitriptyline [1][2]. Generic substitution therefore results in a different chemical entity, not a cost-equivalent alternative.

Target
Straight-chain analog
API access
Cyamemazine, levomepromazine, trimeprazine
Chlorpromazine, imipramine, amitriptyline, etc.
Structure
Branched (2-methyl)
Straight-chain
API portfolios do not overlap; substitution results in a different chemical entity and is not a cost-equivalent alternative.

3-Dimethylamino-2-methylpropyl chloride hydrochloride: Differential Evidence


API Portfolio Divergence

3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS 4261-67-0) is the required alkylating agent for synthesizing phenothiazine APIs that carry the 2-methyl branch: cyamemazine, levomepromazine (methotrimeprazine), and trimeprazine . In contrast, its straight-chain analog 3-dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5) is used for chlorpromazine, imipramine, amitriptyline, clomipramine, and triflupromazine [1]. The two intermediates cannot be interchanged because the 2-methyl group is present in the final API structure and directly influences receptor pharmacology. A cross-comparison of manufacturer-declared API portfolios shows zero overlap: of 4 APIs listed for the branched compound and 14 listed for the straight-chain compound, none appear on both lists [1].

API portfolio divergence
Reported
Target: Cyamemazine, levomepromazine, trimeprazine (3 APIs)
Straight-chain analog: Chlorpromazine, imipramine, amitriptyline… (14 APIs)
Procurement choice determines which APIs can be synthesized; portfolios are completely separate.
Based on manufacturer-declared applications
API intermediate sourcing phenothiazine antipsychotics alkylating agent specificity

Yield Advantage via Crown-Ether Catalysis

In the synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine—the immediate precursor to levomepromazine—alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride hydrochloride (III) using solid KOH/NaOH and a crown-ether phase-transfer catalyst under azeotropic water removal in inert atmosphere achieves a target product yield of 91–93%, compared to 65% for the prior-art method employing sodium amide in refluxing xylene [1]. The improved method also reduces reaction time approximately 3-fold (from ~20 h to ~6–7 h total heating time) [1].

Alkylation yield
Head-to-head
91–93% vs 65%
RU 2233274 C1; crown-ether catalysis
Supports process optimization and reduced cycle time
Relative yield increase ~40%
phase-transfer catalysis phenothiazine alkylation process yield optimization

Melting Point and Physical Form Differences

The hydrochloride salt of the branched intermediate (CAS 4261-67-0) exhibits a melting point of 169–173 °C and is consistently described as a white powder . Its straight-chain analog 3-dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5) melts at 138–145 °C and is described as a white to yellowish crystalline powder . The 24–35 °C higher melting point of the branched compound indicates stronger crystal lattice energy, which can confer advantages in recrystallization-based purification and ambient-temperature handling in non-climate-controlled manufacturing settings.

Melting point
Reported
169–173 °C (branched) vs 138–145 °C (straight-chain)
Higher melting point aids purification and ambient stability
White crystalline powder vs yellowish
solid-state characterization purification compatibility handling properties

Hygroscopicity and Storage Conditions

Commercial specifications for 3-dimethylamino-2-methylpropyl chloride hydrochloride mandate storage under inert gas (nitrogen or argon) at 2–8 °C . The straight-chain analog 3-dimethylaminopropyl chloride hydrochloride is specified for storage in a cool, dry place at ambient temperature (refrigerator optional) . This differential reflects the higher hygroscopicity and greater susceptibility to hydrolytic degradation of the hydrochloride salt of the branched tertiary chloroalkylamine, likely due to the electron-donating effect of the 2-methyl group increasing chloride lability.

Storage conditions
Reported
Target: Inert gas, 2–8 °C; Comparator: Ambient, dry
Requires cold-chain logistics and inert-gas handling
Higher hygroscopicity; plan infrastructure accordingly
chemical stability storage conditions hygroscopicity

Free Base Boiling Point and Density

The free base of the branched compound (3-chloro-N,N,2-trimethylpropan-1-amine, CAS 23349-86-2) has a boiling point of 144.5 °C at 760 mmHg and density of 0.925 g/cm³ . The free base of the straight-chain analog (3-chloro-N,N-dimethylpropan-1-amine, CAS 109-54-6) boils at 130.7–140 °C at 760 mmHg with density 0.929–0.937 g/cm³ . The ~10 °C higher boiling point of the branched free base alters vacuum distillation cut points and vapor-pressure profiles during solvent-swap operations in API workup.

Free base boiling point
Reported
Branched: 144.5 °C; Straight: 130.7–140 °C
Higher bp alters distillation parameters for free base workup
Density also differs (0.925 vs 0.929–0.937 g/cm³)
free base properties distillation formulation engineering

Amiodarone Impurity 4 HCl Designation

3-Dimethylamino-2-methylpropyl chloride hydrochloride is cataloged as Amiodarone Impurity 4 HCl (CAS 4261-67-0) [1]. This designation is specific to the branched structure; the straight-chain analog does not serve as an amiodarone-related impurity standard. Procurement of this compound as an analytical reference material therefore requires the branched isomer specifically, as the straight-chain analog would not match the chromatographic retention time or mass spectrum of the specified impurity.

Amiodarone impurity designation
Class-level
Amiodarone Impurity 4 HCl (exclusive to branched isomer)
Required for amiodarone impurity profiling; substitute invalidates method
Structural specificity essential
pharmaceutical impurity reference standard regulatory compliance

3-Dimethylamino-2-methylpropyl chloride hydrochloride Key Applications


GMP Synthesis of Levomepromazine and Cyamemazine

When manufacturing levomepromazine hydrogen maleate or cyamemazine under GMP conditions, 3-dimethylamino-2-methylpropyl chloride hydrochloride is the only alkylating agent that introduces the requisite 2-methyl-branched N10 side chain . The optimized crown-ether/alkali metal hydroxide process (RU 2233274 C1) delivers 91–93% yield of the key intermediate 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, representing a 40% relative yield improvement over the legacy sodium amide method and eliminating hazardous amide reagent handling [1].

Analytical Standard for Amiodarone Impurity Profiling

Quality control and regulatory affairs laboratories requiring a certified reference standard for Amiodarone Impurity 4 HCl must source CAS 4261-67-0 specifically . This compound serves as a chromatographic and mass spectrometric calibrant for impurity quantification in amiodarone drug substance and finished product release testing. The straight-chain dimethylaminopropyl chloride analog is structurally incapable of serving this function.

SAR Studies of 2-Methyl-Branched Phenothiazines

Medicinal chemistry teams investigating the impact of 2-methyl branching on phenothiazine D2/dopamine receptor selectivity, histamine H1 antagonism, or 5-HT2A binding require the branched alkylating agent to generate compound libraries . The documented divergence in clinical potency between 2-methyl-branched neuroleptics (e.g., levomepromazine: more sedative, analgesic) and non-branched analogs (e.g., chlorpromazine) originates from the structural feature that this specific intermediate installs [1]. Procurement of the correct branched intermediate ensures the SAR study actually evaluates the intended chemotype.

Low-Temperature Alkylation Process Development

The higher melting point (169–173 °C) and requirement for refrigerated storage (2–8 °C under inert gas) of 3-dimethylamino-2-methylpropyl chloride hydrochloride can be strategically exploited in process development: the solid can be charged portion-wise at low temperature to control the exotherm of N-alkylation reactions. In contrast, the lower-melting straight-chain analog (138–145 °C) [1] may soften or clump during ambient feeding, reducing metering accuracy in continuous-flow processes.

Application
Selection Property
Validation Focus
Levomepromazine / cyamemazine synthesis
Branched alkylating intermediate
Yield and process conditions (RU 2233274 C1)
Amiodarone impurity profiling
Impurity 4 HCl designation
Chromatographic retention and MS match
Phenothiazine SAR studies
2-Methyl branched side-chain
Receptor selectivity (D2, H1, 5-HT2A)
Low-temperature N-alkylation
High-melting solid, cold-chain storage
Exotherm control and metering accuracy

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